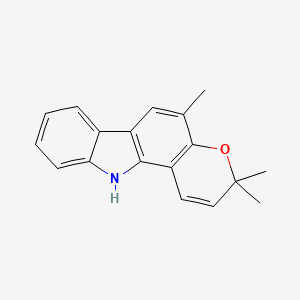

Girinimbine

Cat. No. B1212953

Key on ui cas rn:

23095-44-5

M. Wt: 263.3 g/mol

InChI Key: GAEQWKVGMHUUKO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sterols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

glucoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

phosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

phosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

lysophosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

lysophosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

carbazole alkaloids—isomahanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

carbazole alkaloid—murrayazolinol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

triacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

|

Inputs

Step One

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

diacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

sterols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

glucoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

phosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

phosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

lysophosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COP(=O)(O)OCC(COC=O)O)N

|

Step Eleven

[Compound]

|

Name

|

lysophosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

carbazole alkaloids—isomahanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC

|

Step Fourteen

[Compound]

|

Name

|

carbazole alkaloid—murrayazolinol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O

|

Step 16

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

triacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sterols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

glucoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

phosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

phosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

lysophosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

lysophosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

carbazole alkaloids—isomahanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

carbazole alkaloid—murrayazolinol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

triacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

|

Inputs

Step One

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

diacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

sterols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

glucoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

phosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

phosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

lysophosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COP(=O)(O)OCC(COC=O)O)N

|

Step Eleven

[Compound]

|

Name

|

lysophosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

carbazole alkaloids—isomahanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC

|

Step Fourteen

[Compound]

|

Name

|

carbazole alkaloid—murrayazolinol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O

|

Step 16

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

triacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sterols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

glucoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

phosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

phosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

lysophosphatidylethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

lysophosphatidylcholine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

carbazole alkaloids—isomahanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

carbazole alkaloid—murrayazolinol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

glycolipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

phospholipids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

triacylglycerols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

|

Inputs

Step One

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

diacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

sterols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

glucoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

phosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

phosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

lysophosphatidylethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COP(=O)(O)OCC(COC=O)O)N

|

Step Eleven

[Compound]

|

Name

|

lysophosphatidylcholine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

carbazole alkaloids—isomahanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC

|

Step Fourteen

[Compound]

|

Name

|

carbazole alkaloid—murrayazolinol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O

|

Step 16

[Compound]

|

Name

|

glycolipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

phospholipids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

triacylglycerols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |